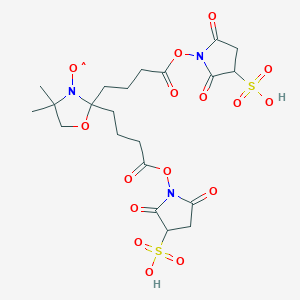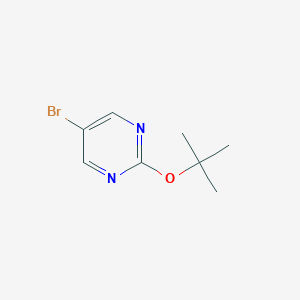
Bssda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bssda, also known as bis(sulfosuccinimidyl) dodecyl suberate, is a chemical compound that is commonly used in scientific research. This compound is used as a cross-linking agent to covalently link proteins, peptides, and other biomolecules. Bssda has gained popularity due to its ability to form stable and specific linkages between molecules, which is essential in many applications in the field of biology and biochemistry.
Wirkmechanismus
Bssda works by forming a covalent bond between two molecules. The sulfo-NHS ester reacts with the primary amine group of one molecule, and the resulting intermediate reacts with the primary amine group of the other molecule, forming a stable covalent bond.
Biochemische Und Physiologische Effekte
Bssda has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and is not intended for use in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bssda is its ability to form stable and specific linkages between molecules. This makes it an ideal cross-linking agent for studying protein-protein interactions and for identifying protein complexes in complex mixtures. Bssda is also water-soluble, which makes it easy to use in aqueous solutions.
One of the limitations of Bssda is its relatively long linker arm, which can affect the spatial arrangement of the cross-linked molecules. This can lead to false-positive results in some experiments. Bssda is also sensitive to pH and temperature, which can affect its reactivity and stability.
Zukünftige Richtungen
There are several future directions for Bssda research. One area of research is the development of new cross-linking agents with shorter linker arms, which can improve the accuracy of protein-protein interaction studies. Another area of research is the development of new methods for analyzing cross-linked proteins, such as mass spectrometry-based methods. Finally, there is a need for further research on the effects of Bssda on the structure and function of cross-linked proteins.
Synthesemethoden
Bssda is synthesized using a two-step reaction process. In the first step, dodecyl suberate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form Bssda(sulfosuccinimidyl) dodecyl suberate sulfo-NHS ester. In the second step, the sulfo-NHS ester is reacted with another molecule of dodecyl suberate to form Bssda.
Wissenschaftliche Forschungsanwendungen
Bssda is widely used in scientific research for various applications. One of the most common applications is in protein-protein interaction studies. Bssda is used to cross-link proteins and peptides to study their interactions and to identify protein complexes. Bssda is also used in the field of proteomics to identify protein-protein interactions in complex mixtures.
Eigenschaften
CAS-Nummer |
116502-73-9 |
|---|---|
Produktname |
Bssda |
Molekularformel |
C21H28N3O16S2 |
Molekulargewicht |
642.6 g/mol |
InChI |
InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37) |
InChI-Schlüssel |
UEOCILPYWSZCBW-UHFFFAOYSA-N |
SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
Kanonische SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
Synonyme |
is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate BSSDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

